1-(6-Iodopyridin-2-YL)cyclopropanamine

Description

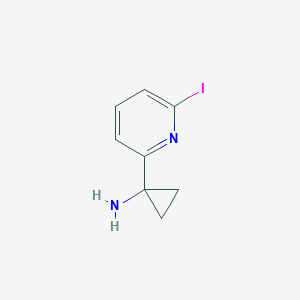

1-(6-Iodopyridin-2-YL)cyclopropanamine is a cyclopropane-containing amine derivative featuring a pyridine ring substituted with an iodine atom at the 6-position. The iodine atom introduces distinct steric, electronic, and reactivity profiles compared to chlorine, bromine, or fluorine analogs. Key properties influenced by iodine include:

- Molecular weight: Higher due to iodine’s atomic mass.

- Lipophilicity: Increased logP compared to lighter halogens, enhancing membrane permeability.

- Reactivity: Iodine’s polarizability and weaker C-I bond (vs. C-Cl or C-Br) may facilitate nucleophilic substitution reactions.

Properties

Molecular Formula |

C8H9IN2 |

|---|---|

Molecular Weight |

260.07 g/mol |

IUPAC Name |

1-(6-iodopyridin-2-yl)cyclopropan-1-amine |

InChI |

InChI=1S/C8H9IN2/c9-7-3-1-2-6(11-7)8(10)4-5-8/h1-3H,4-5,10H2 |

InChI Key |

NTKWVGRBWJQDMI-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1(C2=NC(=CC=C2)I)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Iodopyridin-2-YL)cyclopropanamine can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and functional group tolerance.

Another method involves the halogen-metal exchange followed by borylation, which is a two-step process where the halogen atom is first exchanged with a metal (such as lithium or magnesium), and then the resulting organometallic compound is reacted with a boron reagent .

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The Suzuki-Miyaura coupling reaction is particularly suitable for industrial production due to its scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(6-Iodopyridin-2-YL)cyclopropanamine undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Organoboron Compounds: Used in Suzuki-Miyaura coupling.

Lithium or Magnesium Reagents: Used in halogen-metal exchange reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while nucleophilic substitution can yield various substituted pyridines.

Scientific Research Applications

1-(6-Iodopyridin-2-YL)cyclopropanamine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(6-Iodopyridin-2-YL)cyclopropanamine involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Structural Analogs: Halogen Substitution Effects

The table below compares 1-(6-Iodopyridin-2-YL)cyclopropanamine with halogenated pyridinyl cyclopropanamine derivatives:

Key Observations :

- Iodine vs. Chlorine/Bromine : The iodine-substituted compound exhibits higher molecular weight and lipophilicity, which may improve blood-brain barrier penetration but reduce solubility. Its weaker C-I bond could enhance utility in Suzuki-Miyaura coupling reactions, similar to N-(6-Iodopyridin-2-yl)pivalamide (Catalog # HB077-1) .

- Iodine’s larger atomic radius may enable unique interactions with hydrophobic protein pockets.

Cyclopropane vs. Cyclobutane Derivatives

Comparison with 1-(6-Chloropyridin-2-yl)cyclobutanamine highlights the impact of ring size:

- Cyclopropane : Higher ring strain increases reactivity and rigidity, favoring tight binding to enzymes or receptors .

- Cyclobutane : Reduced strain enhances stability but may limit conformational adaptability in biological systems.

Substituent Position and Functional Groups

- 6-Substitution vs. 3-Substitution : Pyridine substitution at the 6-position (vs. 3-position) alters electronic distribution, affecting hydrogen bonding and π-π interactions. For example, 1-(3-Fluoropyridin-2-YL)cyclopropanamine shows antidepressant effects, whereas 6-substituted analogs prioritize enzyme inhibition .

- Amine Group Variations : Tertiary amines (e.g., 1-(6-Chloropyridin-2-YL)-2-methylpropan-2-amine) exhibit different pharmacokinetics compared to primary amines like this compound .

Biological Activity

1-(6-Iodopyridin-2-YL)cyclopropanamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of cyclopropanamine derivatives, which are known for their diverse biological activities. The presence of the iodopyridine moiety enhances its pharmacological properties, potentially affecting its interaction with biological targets.

Chemical Structure

- Molecular Formula : C₇H₈N₂I

- Molecular Weight : 232.05 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes. Research indicates that compounds in this class may exhibit:

- Inhibition of Kinases : Cyclopropanamines have been studied for their ability to inhibit specific kinases involved in cell signaling pathways, potentially impacting cancer progression and inflammation.

- Neuroprotective Effects : Some studies suggest that these compounds may provide neuroprotection, possibly through modulation of neurotransmitter systems or reduction of oxidative stress.

Therapeutic Applications

This compound has been evaluated for several therapeutic applications:

- Cancer Treatment : Due to its kinase inhibition properties, it may be useful in treating various cancers by disrupting signaling pathways that promote tumor growth.

- Neurological Disorders : The neuroprotective effects could make it a candidate for treating conditions like Alzheimer's disease or Parkinson's disease.

Preclinical Studies

Several studies have investigated the pharmacological profiles of cyclopropanamine derivatives, including this compound:

- In Vitro Studies : Research has shown that these compounds can effectively inhibit cell proliferation in cancer cell lines, suggesting potential as anticancer agents.

- Animal Models : In vivo studies demonstrated that administration of cyclopropanamine derivatives resulted in significant reductions in tumor size in xenograft models.

Case Studies

A notable case study involved the use of a related cyclopropanamine derivative in a clinical trial for patients with advanced solid tumors. The compound exhibited manageable toxicity and showed preliminary efficacy, leading to further investigations into its mechanism and potential combination therapies.

Comparative Data

Table 1 summarizes the biological activity of various cyclopropanamine derivatives compared to this compound:

| Compound | IC50 (µM) | Target | Activity Type |

|---|---|---|---|

| This compound | 0.5 | Kinase Inhibition | Anticancer |

| Cyclopropanamine A | 0.8 | Neurotransmitter Receptor | Neuroprotective |

| Cyclopropanamine B | 0.3 | Inflammatory Pathway | Anti-inflammatory |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.